molecular formula C17H25BO3 B8139950 2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8139950
M. Wt: 288.2 g/mol
InChI Key: CLFNEHWGIPYVSH-UHFFFAOYSA-N
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Description

2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(1-Methoxycyclobutyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), aryl or vinyl halides.

    Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In organic chemistry, 2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in the synthesis of complex molecules. Its stability and reactivity make it an ideal candidate for various coupling reactions, facilitating the construction of intricate molecular architectures .

Biology and Medicine

This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials underscores its importance in modern manufacturing processes .

Mechanism of Action

The mechanism by which 2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through the Suzuki-Miyaura coupling reaction. This process involves the transmetalation of the boronic ester to a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets in this reaction are typically aryl or vinyl halides, which react with the boronic ester to produce the coupled product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to these similar compounds, 2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique structural features, such as the methoxycyclobutyl group, which can impart different electronic and steric properties. These unique features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

2-[3-(1-methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-9-6-8-13(12-14)17(19-5)10-7-11-17/h6,8-9,12H,7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFNEHWGIPYVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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